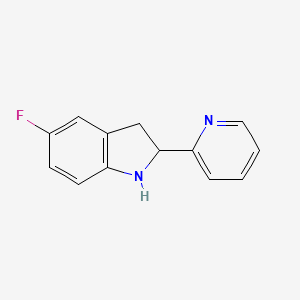

5-Fluoro-2-(pyridin-2-yl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11FN2 |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

5-fluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H11FN2/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-7,13,16H,8H2 |

InChI Key |

LQGSVEKQJVKDSX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)F)C3=CC=CC=N3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 5 Fluoro 2 Pyridin 2 Yl Indoline Derivatives

Influence of Indoline (B122111) Core Substitutions on Biological Activity

The indoline scaffold is a privileged structure in medicinal chemistry, and its substitution pattern plays a crucial role in determining the biological activity of its derivatives. researchgate.netnih.gov

Positional Effects of Substituents on the Indoline Ring System

The position of substituents on the indoline ring can dramatically alter the pharmacological properties of the molecule. For instance, in a study on indoline-based inhibitors, substitutions at various positions of the indole (B1671886) ring, including positions 4, 5, 6, and 7, with both electron-withdrawing groups (like fluoro and bromo) and electron-donating groups (such as methyl and methoxy), were well-tolerated and resulted in good to excellent yields of the desired products. acs.orgacs.org This suggests that the indoline core is amenable to a wide range of substitutions, allowing for the fine-tuning of its biological activity.

Specifically, the C7 position of indoles has been a target for functionalization to create C7-arylated indoles, a process that often requires initial modification of the indole to an indoline derivative. mdpi.com Furthermore, studies on other fused heterocyclic systems, such as pyrazolo[4,3-b]pyridines, have demonstrated that regioselective arylation can be achieved at different positions (C5 and C7) by carefully selecting the catalyst and reaction conditions. mdpi.com This highlights the importance of positional isomerism in determining the outcome of chemical reactions and, by extension, the biological activity of the resulting compounds.

The following table provides examples of how different substituents on the indoline ring can influence biological activity:

| Compound | Substituent Position | Substituent | Observed Effect on Biological Activity |

| Derivative 1 | 5 | Fluoro | Increased inhibitory activity. semanticscholar.org |

| Derivative 2 | 1 | Methyl, Ethyl, or Benzyl | Increased inhibitory effect. semanticscholar.org |

| Derivative 3 | 7 | Aryl | Successful functionalization for potential therapeutic applications. mdpi.com |

| Derivative 4 | 4, 6 | Various | Tolerated substitutions with good yields. acs.orgacs.org |

Role of Ring Rigidity and Conformational Selectivity in Receptor Interactions

The rigidity of the indoline ring system is a key factor in its interaction with biological targets. Relatively rigid structures, like those of certain dopamine (B1211576) D2 receptor ligands, reduce the number of possible conformations, which aids in the interpretation of structure-activity relationships. nih.gov This conformational constraint can lead to functional selectivity, where a ligand preferentially activates one signaling pathway over another at the same receptor. nih.gov

Computational studies have shown that agonists can stabilize multiple receptor conformations, leading to different activation pathways. nih.gov The design of rigid ligands, such as dinapsoline (B1670685) and dinoxyline, which have subtle differences in their structures, allows for a detailed exploration of how molecular shape influences receptor interactions. nih.gov For example, the substitution of a methylene (B1212753) bridge with an ether linkage can significantly alter a ligand's functional profile. nih.gov This underscores the importance of a molecule's three-dimensional structure in dictating its biological effects.

Contribution of the 5-Fluoro Moiety to Modulating Bioactivity Profiles

The introduction of a fluorine atom at the 5-position of the 2-(pyridin-2-yl)indoline (B1307920) scaffold has profound effects on the molecule's properties and its interactions with biological targets.

Electronic and Steric Contributions of Fluorine to Ligand-Target Interactions

The steric size of fluorine-containing groups is larger than hydrogen but smaller than a hydroxyl group, which can influence how a compound fits into a protein's binding pocket. nih.gov This size consideration, combined with fluorine's electronic properties, can enhance the potency and effectiveness of a drug. nih.gov For instance, adding fluorine to certain small molecules increases their hydrophobicity, aiding their penetration into hydrophobic protein pockets. nih.gov

Fluorine's Impact on Hydrogen Bonding and Basicity within the Heterocycle

While highly electronegative, fluorine is generally considered a weak hydrogen bond acceptor. nih.govresearchgate.net However, in specific molecular contexts, it can participate in intramolecular hydrogen bonds. For example, in a series of 4-anilino-5-fluoroquinazolines, an N-H···F hydrogen bond was observed, and its strength could be modulated by other substituents on the molecule. researchgate.netconsensus.app The presence of fluorine can also indirectly influence hydrogen bonding by altering the acidity or basicity of nearby functional groups. nih.gov

Fluorination typically decreases the basicity of adjacent nitrogen atoms due to the inductive effect of the fluorine atom. nih.gov This change in basicity can alter a molecule's distribution in the body and its interaction with targets. nih.gov

Tuning of Polarity and Bioavailability through Fluorination

Fluorination is a common strategy to enhance a drug's bioavailability. nih.gov The substitution of C-H bonds with C-F bonds generally increases a molecule's lipophilicity, which can improve its absorption and transport in the body. nih.govnih.gov However, the effect of fluorination on lipophilicity is not always straightforward and can depend on the position and number of fluorine atoms. For instance, while increased fluorination often leads to higher lipophilicity, internal difluorination can sometimes decrease it. nih.gov

The introduction of fluorine can also block sites of metabolic oxidation, increasing the metabolic stability of a compound. nih.gov This, in combination with improved lipophilicity, contributes to enhanced pharmacokinetic properties. nih.gov

The following table summarizes the effects of the 5-fluoro moiety:

| Property | Effect of 5-Fluoro Moiety | Reference |

| Electronic Properties | Alters dipole moment, can increase potency. | nih.govnih.gov |

| Steric Properties | Small size allows entry into binding pockets, can increase hydrophobicity. | nih.gov |

| Hydrogen Bonding | Generally a weak acceptor, but can form intramolecular H-bonds. | nih.govresearchgate.net |

| Basicity | Decreases basicity of nearby nitrogen atoms. | nih.gov |

| Lipophilicity | Generally increases lipophilicity, but can be position-dependent. | nih.govnih.gov |

| Bioavailability | Can enhance bioavailability by improving lipophilicity and metabolic stability. | nih.govnih.gov |

Structure-Activity Relationships of the Pyridin-2-yl Substituent

The pyridine (B92270) ring is a key feature of many biologically active compounds, and its orientation and substitution pattern can dramatically alter the efficacy of 5-Fluoro-2-(pyridin-2-yl)indoline derivatives.

Positional Isomerism of the Pyridine Ring (e.g., 2-pyridyl vs. 3-pyridyl) and its Efficacy

The point of attachment of the indoline moiety to the pyridine ring is a critical determinant of biological activity. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and its position influences the molecule's ability to interact with its biological target. Studies on related heterocyclic systems, such as 2-(pyridyl)penems, have demonstrated that positional isomerism has a significant impact on therapeutic efficacy. In that class of compounds, the 2-(3-pyridyl) derivative showed notable therapeutic efficacy, highlighting the importance of the nitrogen's location within the aromatic ring. mdpi.com

For fluorinated indole derivatives, the position of the nitrogen atom in the pyridine ring has also been shown to be crucial. In a series of 7-substituted carboxamides-4-fluoro indole derivatives, the 2-pyridyl isomer exhibited greater antiviral potency compared to the 3- and 4-pyridyl isomers. This suggests that the proximity of the pyridine nitrogen to the core structure can enhance interactions with the target protein.

Table 1: Effect of Pyridine Positional Isomerism on Biological Activity in Related Heterocyclic Systems

| Compound Class | 2-Pyridyl Derivative | 3-Pyridyl Derivative | 4-Pyridyl Derivative | Observed Efficacy |

|---|---|---|---|---|

| 2-(Pyridyl)penems | - | Active | - | High therapeutic efficacy with the 3-pyridyl isomer. mdpi.com |

Substituent Effects on the Pyridine Ring and Their Correlation with Biological Response

Modifying the pyridine ring with various substituents can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological response. Both electron-donating and electron-withdrawing groups can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. researchgate.net

In studies of pyrid-2-yl ureas, it was found that electron-withdrawing substituents on the pyridine ring, such as a nitro group or a second pyridinium (B92312) ring, facilitate intermolecular complexation with cytosine, indicating stronger binding interactions. nih.gov Similarly, for inhibitors of type I methionine aminopeptidases (MetAPs) based on a pyridine-2-carboxylic acid thiazol-2-ylamide scaffold, substituents at the 3-position of the pyridine ring were found to influence selectivity for different isoforms of the enzyme. nih.gov These findings underscore that the electronic nature of substituents on the pyridine ring is a key factor in modulating the biological activity and selectivity of pyridinyl-containing compounds. nih.govnih.gov

Optimization of Linker and Bridging Groups in Indoline-Pyridyl Conjugates

Conformational Flexibility and Rigidity Considerations in Compound Design

The degree of flexibility or rigidity of the linker is a key consideration in drug design. A flexible linker can allow the molecule to adopt various conformations, which may be advantageous for binding to a dynamic target. However, excessive flexibility can also lead to a loss of binding affinity due to an entropic penalty upon binding. In contrast, a rigid linker restricts the number of possible conformations, which can pre-organize the molecule into a bioactive conformation, leading to higher affinity. researchgate.net

Comparative SAR with Other Fluorinated Indole and Heterocyclic Systems

To better understand the unique properties of this compound, it is useful to compare its SAR with that of other fluorinated indole and heterocyclic systems.

Studies on fluorinated indoles have shown that the position of the fluorine atom on the indole ring significantly impacts biological activity. For example, in a series of N-cyclobutyl fluoroindole-3-carbonitrile derivatives, the 5-fluoroindoles demonstrated better antiviral activity than their 4-fluoroindole (B1304775) counterparts. nih.gov In another study on the antimycobacterial activity of fluoroindoles, 5-fluoroindole (B109304) was found to be significantly more potent than its 4-, 6-, and 7-fluoro isomers. acs.org Specifically, shifting the fluorine from the 5-position to the 6- and 7-positions resulted in a 15- and 31-fold reduction in activity, respectively. acs.org

Table 2: Comparative Activity of Fluoroindole Isomers

| Compound | Target/Assay | IC50 / MIC | Reference |

|---|---|---|---|

| 4-Fluoroindole-3-carbonitrile | Antiviral (HCV) | 18 nM / 153 nM | nih.gov |

| 5-Fluoroindole-3-carbonitrile | Antiviral (HCV) | 7 nM | nih.gov |

| 4-Fluoroindole | Antimycobacterial | 18.5 µM | acs.org |

| 5-Fluoroindole | Antimycobacterial | 4.7 µM | acs.org |

| 6-Fluoroindole | Antimycobacterial | 74.0 µM | acs.org |

Furthermore, the replacement of the indole core with a bioisosteric azaindole scaffold can lead to significant changes in activity. Azaindoles introduce an additional nitrogen atom into the bicyclic system, which can alter the compound's hydrogen bonding capacity, solubility, and metabolic stability. nih.gov In the context of kinase inhibitors, the 7-azaindole (B17877) scaffold has been particularly successful as it can form two hydrogen bonds with the kinase hinge region. jst.go.jp The SAR of indoline-based IDO1 inhibitors has been compared with their 3-azaindoline analogues, revealing that both scaffolds can produce potent compounds, with subtle differences in their pharmacokinetic profiles. nih.gov This highlights that while fluorination at the 5-position of the indoline is beneficial, the interplay between the fluorinated indole core and the pyridinyl substituent is complex and can be further modulated by isosteric replacements like the azaindole scaffold. nih.gov

Computational and Theoretical Studies on 5 Fluoro 2 Pyridin 2 Yl Indoline

Quantum Chemical Calculations for Electronic Structure Analysis

Theoretical investigations into the electronic structure of 5-Fluoro-2-(pyridin-2-yl)indoline are not documented in existing research. Such studies would provide fundamental insights into the molecule's characteristics.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Stability

There are no published DFT studies that have optimized the molecular geometry of this compound. This type of analysis would typically calculate bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Electron Transfer)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound are not available. FMO analysis is critical for predicting a molecule's chemical reactivity and its electron-donating or -accepting capabilities.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This analysis would visualize the electrostatic potential on the molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is key to predicting its intermolecular interactions.

Molecular Modeling and Docking Simulations for Target Interaction Profiling

The interaction of this compound with biological macromolecules remains uncharacterized in the scientific literature.

Ligand-Protein Interaction Profiling for Identification of Biological Targets

There are no available molecular docking studies that screen this compound against a panel of proteins to identify potential biological targets. Such research is fundamental to proposing a mechanism of action for a new chemical entity.

Prediction of Binding Affinities and Elucidation of Inhibition Mechanisms

Without identified biological targets, there are no studies predicting the binding affinity (often expressed as binding energy or an inhibition constant like Ki) of this compound. Consequently, its potential mechanisms of inhibition at a molecular level have not been elucidated.

Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of a molecule are critical determinants of its interaction with biological targets. For this compound, both the fluorination and the substitution pattern on the indoline (B122111) ring are expected to significantly influence its conformational preferences and dynamic behavior.

The introduction of a fluorine atom into a heterocyclic system can dramatically alter its conformational landscape. tandfonline.comresearchgate.net This is primarily due to the high electronegativity of fluorine, which introduces strong electrostatic and hyperconjugative interactions. beilstein-journals.org In fluorinated piperidines, for instance, a preference for the axial orientation of the fluorine atom has been observed, a phenomenon attributed to stabilizing charge-dipole and hyperconjugative interactions. d-nb.infonih.gov

In the case of this compound, the primary conformational flexibility will arise from the rotation around the single bond connecting the pyridinyl group to the indoline core and the puckering of the five-membered indoline ring. The fluorine at the 5-position is likely to influence the electronic distribution within the indoline ring system, which in turn could affect the rotational barrier and the preferred dihedral angle of the pyridinyl substituent.

A hypothetical conformational analysis of this compound would likely involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the relative energies of different conformers. The table below illustrates the kind of data that would be generated in such a study, based on typical computational analyses of similar heterocyclic compounds.

| Parameter | Hypothetical Value for Conformer A (Planar Pyridine) | Hypothetical Value for Conformer B (Twisted Pyridine) | Rationale based on Analogous Compounds |

| Relative Energy (kcal/mol) | 0.0 | +2.5 | Steric hindrance between the pyridine (B92270) and indoline rings may favor a non-planar conformation. |

| Dipole Moment (Debye) | 3.1 | 2.8 | The orientation of the polar pyridine ring significantly impacts the overall molecular dipole moment. |

| Rotational Barrier (kcal/mol) | - | 4.2 | The energy barrier for rotation around the C-C bond connecting the two ring systems. |

This table presents hypothetical data for illustrative purposes and is based on general principles observed in computational studies of substituted heterocyclic compounds.

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of a ligand when it binds to a biological target, such as a protein or enzyme. tandfonline.com These simulations can reveal how the ligand and protein adapt to each other, the stability of the binding pose, and the key interactions that maintain the complex. tandfonline.comnih.gov

While no specific MD simulation studies for this compound are publicly available, we can look at studies on other indole (B1671886) derivatives to understand the potential insights that could be gained. For instance, MD simulations have been used to study the stability of indole derivatives bound to enzymes like Pim-1 kinase and dihydrofolate reductase. tandfonline.comtandfonline.com These studies often analyze the root-mean-square deviation (RMSD) of the protein and ligand over time to assess the stability of the complex.

A hypothetical MD simulation of this compound bound to a kinase, for example, would likely show the stability of the key hydrogen bonds and hydrophobic interactions. The fluorine atom, with its electronegativity, could participate in specific interactions, such as halogen bonds or favorable electrostatic contacts, which would be observable in the simulation trajectory.

The following table outlines the typical parameters analyzed in an MD simulation study of a ligand-protein complex, which would be applicable to this compound.

| Simulation Parameter | Typical Observation in MD Studies of Indole Derivatives | Potential Implication for this compound |

| RMSD of Protein Backbone | Stable fluctuation around an average value, indicating a stable protein structure upon ligand binding. tandfonline.com | A stable RMSD would suggest that the compound does not induce significant destabilizing conformational changes in the target protein. |

| RMSD of Ligand | Low fluctuation, indicating the ligand is stably bound in the active site. mdpi.com | A stable ligand RMSD would point to a well-defined and stable binding mode. |

| Key Hydrogen Bonds | Persistent hydrogen bonds between the ligand and key residues in the active site. tandfonline.com | The nitrogen atoms in the indoline and pyridine rings could act as hydrogen bond acceptors or donors, crucial for binding affinity. |

| Hydrophobic Interactions | Stable contacts between the aromatic rings of the ligand and hydrophobic pockets of the protein. tandfonline.com | The indole and pyridine rings would likely form significant hydrophobic interactions with the target. |

This table is a generalized representation of findings from MD simulations of similar compounds and serves to illustrate the potential outcomes for this compound.

In Silico ADMET Prediction (Excluding Safety/Adverse Effects) for Lead Optimization

In the process of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. chemmethod.com In silico ADMET prediction models are valuable tools for flagging potential liabilities early in the lead optimization process, helping to prioritize compounds for further development. nih.gov

For this compound, we can predict its likely ADMET profile based on computational models and data from analogous indole and fluorinated compounds. These predictions can provide insights into its drug-like properties. researchgate.netjneonatalsurg.com

The following table presents a hypothetical in silico ADMET profile for this compound, based on common predictors used in drug discovery.

| ADMET Property | Predicted Value/Classification | Significance for Lead Optimization | Basis for Prediction |

| Molecular Weight ( g/mol ) | ~242.27 | Within the range for good oral bioavailability (Lipinski's Rule of Five). | Calculated from the chemical formula. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates good membrane permeability. | Based on predictions for similar fluorinated indole structures. chemmethod.comnih.gov |

| Aqueous Solubility | Moderate | Sufficient solubility for absorption is desirable. | Fluorination can sometimes impact solubility. mdpi.com |

| Human Intestinal Absorption | High | Suggests good potential for oral absorption. | Many indole derivatives show good intestinal absorption. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | The lipophilicity and size may allow it to cross the BBB. | A common consideration for CNS-active compounds. |

| CYP450 2D6 Inhibition | Possible inhibitor | Potential for drug-drug interactions. | The pyridine and indole nitrogens can interact with the heme iron of CYP enzymes. |

| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low to moderate risk | A key consideration for cardiac safety, though not a direct adverse effect prediction. | Many nitrogen-containing heterocycles are screened for hERG liability. |

This table contains predicted values based on the analysis of structurally related compounds and is intended for illustrative purposes. The actual properties would need to be confirmed experimentally.

Biological Mechanism Exploration of 5 Fluoro 2 Pyridin 2 Yl Indoline

Molecular Target Identification and Pathway Modulation

Investigation of Serotonin (B10506) Receptor Interactions and Neurotransmission Modulation

Research has implicated serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, in the modulation of dopamine (B1211576) (DA) function, which is relevant to conditions like cocaine use disorder. nih.gov While direct studies on 5-Fluoro-2-(pyridin-2-yl)indoline's specific interaction with these receptors are not detailed in the provided results, the broader class of serotonergic ligands is known to influence neurotransmission. nih.gov For instance, 5-HT2A receptors can increase glutamate (B1630785) release, subsequently stimulating DA release in brain regions like the prefrontal cortex (PFC) and ventral tegmental area (VTA). nih.gov Conversely, 5-HT2C receptor antagonists have been shown to potentiate the effects of both dopamine and serotonin agonists. nih.gov This suggests that compounds targeting these receptors could modulate neurotransmitter systems implicated in addiction and other neurological disorders. nih.gov

The development of selective ligands for serotonin receptors is a key area of research. For example, compounds like M100907 act as selective 5-HT2A receptor antagonists, while others like SB 242084 are selective 5-HT2C receptor antagonists. nih.govnih.gov The exploration of such compounds helps in understanding the distinct roles of these receptors in modulating brain circuitry. nih.gov

Enzyme Inhibition Studies (e.g., α-Glucosidase, Kinases)

Derivatives of 5-fluoro-2-oxindole, a related structural class, have been synthesized and evaluated as potential inhibitors of α-glucosidase. nih.govnih.gov This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govresearchgate.netmdpi.com Several synthesized 5-fluoro-2-oxindole derivatives exhibited significantly better inhibitory activity against α-glucosidase compared to the reference drug, acarbose. nih.govnih.gov For instance, specific derivatives showed IC50 values that were about 10 to 15 times lower than that of acarbose. nih.govnih.gov Kinetic studies revealed that these compounds act as reversible and mixed-type inhibitors of α-glucosidase. nih.govnih.gov

The inhibitory potential of these compounds is influenced by the nature and position of substituents on their chemical structure. researchgate.net Molecular docking studies have been employed to understand the binding interactions between these inhibitors and the active site of the α-glucosidase enzyme. nih.govnih.gov

Beyond α-glucosidase, other research has explored the inhibition of different enzymes. For example, a series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives were identified as potent inhibitors of the influenza virus PB2 protein, a key component of the viral RNA-dependent RNA polymerase. nih.gov One compound, in particular, demonstrated strong binding affinity and antiviral activity. nih.gov

Modulation of Specific Biological Pathways Implicated in Disease States

The modulation of biological pathways is a key aspect of the therapeutic potential of this compound and its analogs. In the context of cancer, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been shown to induce a form of non-apoptotic cell death called methuosis in various cancer cell lines. nih.gov This process is characterized by the formation of large cytoplasmic vacuoles derived from macropinosomes. nih.gov One particular derivative was found to be highly selective for cancer cells over normal cells and demonstrated significant tumor growth inhibition in a mouse xenograft model. nih.gov The mechanism of action involves the activation of the MAPK/JNK signaling pathway. nih.gov

In the realm of neurological disorders, N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238) has been identified as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov This receptor is implicated in a variety of psychiatric and neurodegenerative disorders. nih.gov VU0424238 has been selected for clinical evaluation due to its favorable pharmacological profile. nih.gov

Antimicrobial Research Applications

Efficacy against Drug-Resistant Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

The rise of antibiotic resistance, particularly in strains like Methicillin-Resistant Staphylococcus aureus (MRSA), is a major public health concern. nih.govmdpi.com Research has explored the potential of various compounds, including those related to the fluoroquinolone class, in combating these resistant bacteria. nih.gov While direct studies on this compound are not specified, the broader class of fluoroquinolones has been investigated for its activity against MRSA. nih.govmdpi.com

Interestingly, some studies suggest that exposure to certain fluoroquinolones might be a risk factor for the isolation of MRSA. nih.gov However, other research has focused on the synergistic effects of combining fluoroquinolones with other antibiotics, such as rifampin, to eradicate MRSA biofilms. mdpi.com These combinations have shown promise in in vitro models. mdpi.com

Furthermore, the anticancer drug 5-fluorouracil (B62378) (5-FU) has demonstrated antibacterial activity against various pathogens, including drug-resistant strains of S. aureus. nih.gov Studies have shown that 5-FU can be effective against MRSA and that it works by inhibiting DNA synthesis and inducing DNA damage in bacteria. nih.govnih.gov

Mechanisms as Resistance-Modifying Agents (RMA)

One strategy to combat antibiotic resistance is the use of resistance-modifying agents (RMAs), which can restore the efficacy of existing antibiotics. mdpi.com A key mechanism of resistance in bacteria is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. mdpi.com

Compounds that inhibit these efflux pumps can act as RMAs. For example, certain quinoline (B57606) and quinazoline (B50416) derivatives have been identified as inhibitors of the NorA efflux pump in S. aureus. mdpi.com These inhibitors have been shown to enhance the activity of antibiotics like ciprofloxacin (B1669076) against resistant strains. mdpi.com The mechanism involves blocking the efflux pump without affecting the bacterial membrane or ATP levels. mdpi.com

In addition to inhibiting efflux pumps, some compounds can interfere with other bacterial processes. For instance, 5-fluorouracil has been shown to disrupt bacterial energy metabolism and increase the production of reactive oxygen species (ROS), contributing to its antibacterial effect. nih.gov

Interactive Data Table: Enzyme Inhibition by 5-Fluoro-2-oxindole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Derivative 3d | α-Glucosidase | 49.89 ± 1.16 | Reversible, Mixed | nih.gov |

| Derivative 3f | α-Glucosidase | 35.83 ± 0.98 | Reversible, Mixed | nih.gov |

| Derivative 3i | α-Glucosidase | 56.87 ± 0.42 | Reversible, Mixed | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| M100907 |

| SB 242084 |

| 5-fluoro-2-oxindole |

| Acarbose |

| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide |

| N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238) |

| Rifampin |

| 5-fluorouracil (5-FU) |

Antifungal Activities and Potency Enhancement

No information is available on the antifungal properties of this compound.

Other Emerging Therapeutic Activities

Anti-leishmanial and Anti-parasitic Investigations

Currently, there is a lack of publicly available scientific literature, research articles, or data detailing the specific anti-leishmanial and anti-parasitic investigations of the chemical compound this compound. Extensive searches of chemical and biological databases have not yielded any studies that evaluate the efficacy of this particular compound against Leishmania species or other parasites.

Therefore, no detailed research findings, data tables on inhibitory concentrations (IC₅₀), or percentage inhibition against parasitic targets can be provided for this compound at this time. The scientific community has not published any work that would allow for an analysis of its potential as an anti-parasitic agent.

While research exists on the anti-parasitic properties of other structurally related heterocyclic compounds, such as certain quinolines, indazoles, and benzimidazoles, this information falls outside the strict scope of this article, which is focused solely on this compound.

Advanced Research Avenues and Future Perspectives in 5 Fluoro 2 Pyridin 2 Yl Indoline Chemistry

Development of Novel and Efficient Synthetic Strategies for Enhanced Analog Diversity

The exploration of the full therapeutic potential of the 5-Fluoro-2-(pyridin-2-yl)indoline scaffold is intrinsically linked to the development of innovative and efficient synthetic methodologies. While foundational synthetic routes exist, future research will focus on creating a wider array of analogs with diverse substitution patterns.

Key to this endeavor is the application of modern synthetic techniques. For instance, cobalt-catalyzed [4+2] annulation reactions of indolecarboxamides with alkenes present a promising avenue for the regioselective synthesis of related carbolinone structures. acs.orgacs.org This method, which utilizes an 8-aminoquinoline (B160924) directing group, could be adapted for the synthesis of this compound derivatives, offering a direct and efficient pathway to complex molecular architectures. acs.orgacs.org

Furthermore, multicomponent reactions (MCRs) are poised to play a significant role in generating libraries of diverse analogs. mdpi.com One-pot synthesis approaches, such as the condensation of 5-fluoro-oxindole with various aldehydes, have already proven effective for creating derivatives of the core structure. nih.gov Future strategies will likely involve the integration of the pyridinyl moiety through innovative MCRs, allowing for rapid and efficient exploration of the chemical space around the core scaffold.

The synthesis of various substituted indolin-2-ones has been a subject of extensive research, with modifications at the nitrogen-containing ring and the carbonyl group at the second position leading to enhanced anti-tumor activity. These established synthetic protocols can be leveraged and adapted for the this compound system to generate a broad spectrum of derivatives for biological screening.

Application of Advanced Spectroscopic Probes utilizing Fluorine (e.g., 19F NMR for Structural and Dynamic Studies)

The presence of the fluorine atom in the this compound scaffold offers a unique handle for advanced spectroscopic investigations, particularly through the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique is highly sensitive to the local chemical environment of the fluorine atom, making it an invaluable tool for studying ligand-protein interactions and conformational changes. nih.gov

Future research will undoubtedly leverage 19F NMR to probe the binding of this compound derivatives to their biological targets. For example, studies on the binding of 5-fluoro-2'-deoxyuridylate to thymidylate synthase have demonstrated the power of 19F NMR in identifying different binary and ternary complex species, with significant upfield shifts in the 19F signal upon binding. nih.gov Similar approaches can be applied to understand how this compound-based ligands interact with their target proteins at a molecular level.

Moreover, 5-fluoro-2'-deoxyuridine (B1346552) has been shown to be an efficient 19F NMR reporter for studying non-canonical DNA structures like G-quadruplexes and i-motifs. nih.gov This highlights the potential of using the fluorine atom in the this compound scaffold as a sensitive probe to investigate interactions with nucleic acids, should this class of compounds show an affinity for such targets. The unique 19F signatures can distinguish between different topologies and conformational transitions. nih.gov

Integrated Computational and Experimental Approaches for Rational Ligand Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For the this compound scaffold, integrated approaches will be crucial for the rational design of new ligands with optimized properties.

Molecular docking studies are a fundamental computational tool for predicting the binding modes of ligands within the active site of a target protein. nih.govnih.gov For instance, molecular modeling of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione derivatives has been used to elucidate possible binding interactions at the active site of the IL-1 receptor. nih.gov Similar in silico docking studies of this compound analogs can guide the design of compounds with improved affinity and selectivity. nih.gov

Beyond simple docking, more sophisticated computational methods can be employed. The development of automated ligand design algorithms that utilize multi-objective evolutionary optimization allows for the in silico generation of novel compounds with desired polypharmacological profiles. nih.gov This approach can be applied to the this compound scaffold to design ligands that simultaneously interact with multiple targets, a strategy that is particularly relevant for complex diseases. nih.gov

The integration of these computational predictions with experimental feedback is essential. A closed-loop design cycle, where computational designs are synthesized and tested, and the experimental results are then used to refine the computational models, will accelerate the discovery of potent and selective ligands based on the this compound core. nih.gov

Exploration of Novel Biological Targets and Underexplored Therapeutic Indications

While initial research has focused on certain biological targets, the this compound scaffold holds the potential to interact with a wide range of proteins and address various therapeutic needs. Future research will involve systematic screening of this compound class against diverse biological targets to uncover new therapeutic applications.

The indole (B1671886) and indoline (B122111) scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to numerous receptors with high affinity. nih.govresearchgate.neteurekaselect.com Derivatives of these scaffolds have shown a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. nih.goveurekaselect.com This suggests that analogs of this compound could also exhibit a wide range of pharmacological properties.

For example, various 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors, with some compounds showing significantly higher activity than the reference drug acarbose. nih.gov This opens up the possibility of developing this compound-based agents for the management of diabetes. Similarly, the discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as potent inhibitors of the influenza virus PB2 protein suggests that the 5-fluoro-pyridinyl-heterocycle motif could be a valuable starting point for the development of new antiviral drugs. nih.gov

Furthermore, the discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (Sunitinib) as a tyrosine kinase inhibitor targeting VEGF and PDGF receptors highlights the potential of 5-fluoroindolinone derivatives in oncology. nih.gov This provides a strong rationale for exploring the anti-cancer potential of this compound analogs.

Design of Multi-Targeting Ligands Incorporating the this compound Motif

The concept of "one drug, multiple targets" is gaining traction as a promising strategy for treating complex multifactorial diseases such as cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the design of multi-targeting ligands due to its structural features that allow for interactions with various biological targets.

The indole scaffold itself has been successfully utilized in the development of multi-target-directed ligands. mdpi.com For instance, 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines have been designed as blockers of the TASK-3 potassium channel, a target implicated in cancer and neurological diseases. mdpi.com By combining the 5-fluoroindoline (B1304769) core with a pyridinyl moiety, it is conceivable to design ligands that can modulate multiple targets simultaneously.

The design of such multi-target ligands can be guided by computational approaches that predict the activity profile of a compound across a panel of proteins. nih.gov By defining a desired polypharmacology profile, it is possible to computationally evolve the this compound scaffold to generate ligands with specific multi-target activities. nih.gov

An example of a related scaffold with multi-target activity is found in a series of 5-(pyridin-2-yl)thiazoles, which have been evaluated as inhibitors of the transforming growth factor-beta type 1 receptor kinase (ALK5). nih.gov This demonstrates the potential of the pyridinyl-heterocycle combination to target important signaling pathways. By strategically modifying the this compound core, researchers can aim to create single molecules that modulate multiple nodes within a disease-related pathway, potentially leading to enhanced therapeutic efficacy and reduced drug resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-(pyridin-2-yl)indoline, and what key parameters influence yield and purity?

- Methodology : Synthesis typically involves coupling pyridine derivatives with fluorinated indoline precursors. For example, similar indoline-thiophene hybrids are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions under controlled pH (6.5–7.5) and temperature (60–80°C) . Solvent choice (e.g., DMF or THF) and catalyst systems (e.g., Pd(PPh₃)₄) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for achieving >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : ¹H/¹³C NMR identifies regioselectivity and substituent effects. For instance, fluorine’s electron-withdrawing nature deshields adjacent protons, causing distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 243.09) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally related 5-fluoroindole derivatives .

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of this compound with electrophilic agents, and how does the fluorine substituent influence this reactivity?

- Methodology : The fluorine atom at the 5-position enhances electrophilic substitution at the 4- and 6-positions of the indoline ring due to its -I effect. For example, nitration or halogenation reactions proceed regioselectively under acidic conditions (H₂SO₄/HNO₃), with yields optimized at 0–5°C to prevent over-reaction . Computational studies (DFT) can model charge distribution, showing increased electron density at the pyridine nitrogen, which facilitates coordination with metal catalysts .

Q. How do computational studies (e.g., DFT) contribute to understanding the electronic properties of this compound, and what implications do these findings have for its biological activity?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal the compound’s HOMO-LUMO gap (~4.2 eV), indicating moderate reactivity. The fluorine atom lowers the LUMO energy, enhancing susceptibility to nucleophilic attack. Molecular docking simulations predict interactions with biological targets (e.g., kinase enzymes), where the pyridine ring forms hydrogen bonds with active-site residues .

Q. How can researchers resolve contradictions in reported reaction conditions for modifying this compound derivatives?

- Methodology : Systematic optimization studies are essential. For example, if one study reports bromination at 25°C (yield: 60%) and another at 40°C (yield: 45%), a Design of Experiments (DoE) approach can identify optimal conditions. Variables include temperature, solvent polarity, and catalyst loading. Analytical validation (HPLC) ensures reproducibility .

Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition assays?

- Methodology :

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of tyrosine kinases (IC₅₀ determination). The pyridine moiety’s basicity enhances binding to ATP pockets .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess selectivity. Fluorine’s electronegativity improves membrane permeability, as seen in related 5-fluoroindole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.